molecular formula C21H21Nd B14427761 Neodymium tris(phenylmethanide) CAS No. 82470-70-0

Neodymium tris(phenylmethanide)

Cat. No.: B14427761
CAS No.: 82470-70-0
M. Wt: 417.6 g/mol
InChI Key: FLRUYWYMDFONGO-UHFFFAOYSA-N
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Description

Neodymium tris(phenylmethanide) is a homoleptic organolanthanide compound in which the neodymium center is coordinated by three benzyl (phenylmethanide) anions. This class of compound is of significant interest in fundamental organometallic chemistry and catalytic applications. Homoleptic tris(alkyl)lanthanide complexes are known to exhibit unique structures stabilized by secondary agostic-type interactions, such as Nd–H–Si bridges in analogous systems . In research settings, related organoneodymium complexes serve as precursors for the development of advanced materials, including high-performance neodymium-iron-boron (NdFeB) permanent magnets critical for renewable energy technologies and electronics . Furthermore, their application in catalytic processes is a key area of investigation. Neodymium-based compounds have been demonstrated as efficient catalysts for various organic transformations, such as hydrophosphination and hydroamination reactions . The study of such complexes also provides valuable insights into f-element bonding and reactivity, contributing to the separation of rare-earth elements using solvent extraction techniques . This compound is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols in a controlled environment.

Properties

CAS No.

82470-70-0

Molecular Formula

C21H21Nd

Molecular Weight

417.6 g/mol

InChI

InChI=1S/3C7H7.Nd/c3*1-7-5-3-2-4-6-7;/h3*2-6H,1H2;/q3*-1;+3

InChI Key

FLRUYWYMDFONGO-UHFFFAOYSA-N

Canonical SMILES

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Nd+3]

Origin of Product

United States

Preparation Methods

Metathesis Reaction Using Neodymium Trichloride and Phenylmethyllithium

The most straightforward approach involves a salt metathesis between neodymium trichloride (NdCl3) and phenylmethyllithium (LiCH2C6H5) in anhydrous tetrahydrofuran (THF):

$$
\text{NdCl}3 + 3 \, \text{LiCH}2\text{C}6\text{H}5 \xrightarrow{\text{THF, -78°C to RT}} \text{Nd}(\text{CH}2\text{C}6\text{H}5)3 + 3 \, \text{LiCl}
$$

Procedure :

  • Neodymium trichloride is suspended in THF under argon and cooled to −78°C.
  • A stoichiometric amount of phenylmethyllithium (3 equivalents) is added dropwise, yielding a color change from pale pink to deep burgundy.
  • The mixture is warmed to room temperature and stirred for 12–24 hours.
  • Volatiles are removed under vacuum, and the residue is extracted with hexane to isolate the product.

Key Considerations :

  • Stoichiometry : Excess LiCH2C6H5 risks forming ate complexes (e.g., [Li(THF)4][Nd(CH2C6H5)4]).
  • Solvent Purity : THF must be rigorously dried to prevent hydrolysis.
  • Byproduct Removal : Lithium chloride is filtered through Celite under inert conditions.

Characterization :

  • Elemental Analysis : Expected C: 64.2%, H: 4.8%, Nd: 23.1%.
  • Magnetic Susceptibility : Paramagnetic behavior consistent with Nd(III) (µeff ≈ 3.5–3.6 µB).

Alkyl Transfer from Grignard Reagents to Neodymium Amides

Neodymium tris(amide) precursors, such as Nd(N(SiMe3)2)3, react with phenylmethane (HC6H5CH3) via protonolysis:

$$
\text{Nd(N(SiMe}3\text{)}2\text{)}3 + 3 \, \text{HC}6\text{H}5\text{CH}3 \rightarrow \text{Nd}(\text{CH}2\text{C}6\text{H}5)3 + 3 \, \text{HN(SiMe}3\text{)}2
$$

Procedure :

  • Nd(N(SiMe3)2)3 is dissolved in toluene at 0°C.
  • Phenylmethane is added slowly, releasing HN(SiMe3)2 gas.
  • The reaction is refluxed for 6 hours to ensure complete ligand exchange.
  • The product is purified via vacuum sublimation (80–100°C, 10−3 mbar).

Advantages :

  • Avoids halide contamination.
  • High yields (>85%) due to the strong basicity of Nd amides.

Challenges :

  • HN(SiMe3)2 is toxic and volatile, requiring efficient trapping.
  • Sublimation may co-elute residual amide byproducts.

Reductive Alkylation with Neodymium Metal

Direct reaction of neodymium metal with phenylmethyl halides (XCH2C6H5, X = Cl, Br) in the presence of a catalytic mercury-aluminum alloy:

$$
2 \, \text{Nd} + 3 \, \text{XCH}2\text{C}6\text{H}5 \xrightarrow{\text{Hg-Al, THF}} 2 \, \text{Nd}(\text{CH}2\text{C}6\text{H}5)3 + 3 \, \text{X}2
$$

Mechanism :

  • Mercury-aluminum alloy activates Nd metal by forming a surface amalgam.
  • Sequential single-electron transfers cleave the C–X bond, generating Nd(III) intermediates.

Optimization Parameters :

  • Halide Choice : Bromides react faster than chlorides (krel ≈ 5:1).
  • Temperature : 60–80°C accelerates kinetics but risks thermal decomposition.

Analytical Validation :

  • X-ray Diffraction : Monomeric structure with trigonal-planar geometry (av. Nd–C bond length: 2.45 Å).
  • IR Spectroscopy : Absence of ν(C–X) stretches confirms complete halide elimination.

Lewis Acid-Mediated Ligand Exchange

Neodymium tris(acetylacetonate) (Nd(acac)3) reacts with tris(phenylmethyl)aluminum (Al(CH2C6H5)3) in dichloromethane:

$$
\text{Nd(acac)}3 + \text{Al}(\text{CH}2\text{C}6\text{H}5)3 \rightarrow \text{Nd}(\text{CH}2\text{C}6\text{H}5)3 + \text{Al(acac)}3
$$

Procedure :

  • Equimolar amounts of Nd(acac)3 and Al(CH2C6H5)3 are stirred at room temperature for 48 hours.
  • The precipitated Al(acac)3 is removed by filtration.
  • The filtrate is concentrated and cooled to −20°C to crystallize the product.

Scope and Limitations :

  • Effective for sterically demanding ligands.
  • Aluminum byproducts complicate purification.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Challenges
Metathesis 70–75 95 Moderate LiCl removal
Amide Protonolysis 85–90 98 High HN(SiMe3)2 handling
Reductive Alkylation 60–65 90 Low Hg contamination risks
Lewis Acid Exchange 50–55 85 Moderate Aluminum byproduct separation

Chemical Reactions Analysis

Types of Reactions: Neodymium tris(phenylmethanide) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of neodymium tris(phenylmethanide) involves its ability to coordinate with other molecules and catalyze specific reactions. The phenylmethanide ligands provide a stable environment for the neodymium ion, allowing it to interact with substrates and facilitate chemical transformations. The compound’s catalytic activity is attributed to the electronic properties of the neodymium ion and the steric effects of the ligands .

Comparison with Similar Compounds

Neodymium Tris(tetramethylcyclopentadienyl) (Nd(Cp*)₃)
  • Structure : Features three tetramethylcyclopentadienyl (Cp) ligands. The steric bulk of Cp enhances kinetic stability compared to phenylmethanide ligands .
  • Synthesis: Prepared via reaction of NdCl₃ with KCp*, analogous to methods for other organoneodymium complexes.
  • Applications : Used in catalysis and as precursors for thin-film deposition .
Neodymium Fluoride (NdF₃)
  • Structure : Ionic lattice with Nd³⁺ ions in a nine-coordinate geometry. Contrasts sharply with the covalent bonding in Nd(CH₂Ph)₃ .
  • Synthesis : Produced via precipitation from neodymium nitrate solutions using hydrofluoric acid .
  • Applications : Key in metallurgy for producing neodymium metal .
Neodymium Oxide (Nd₂O₃)
  • Structure: Cubic or hexagonal crystal system, with Nd³⁺ in six-coordinate sites. Lacks organic ligands, making it thermally stable but chemically inert compared to organometallics .
  • Applications : Enhances thermo-oxidative stability in polyimides .

Physical and Chemical Properties

Compound Color Solubility Melting Point (°C) Stability in Air
Nd(CH₂Ph)₃ (hypothetical) Blue (anhyd.) Low (organic solvents) ~200–300 (est.) Pyrophoric
Nd(Cp*)₃ Dark blue Soluble in THF >250 Air-sensitive
NdF₃ White Insoluble in water 1,410 Stable
Nd₂O₃ Light blue Insoluble in water 2,230 Stable

Notes:

  • Solubility: Organoneodymium compounds like Nd(CH₂Ph)₃ are expected to dissolve in polar aprotic solvents (e.g., THF, toluene), whereas inorganic salts (NdF₃, Nd₂O₃) are water-insoluble .
  • Thermal Stability: Nd₂O₃ and NdF₃ exhibit superior thermal stability (>1,000°C) compared to organometallics, which decompose below 300°C .

Reactivity and Functional Differences

  • Ligand Effects : Bulky phenylmethanide ligands in Nd(CH₂Ph)₃ may hinder nucleophilic attacks, whereas Cp* in Nd(Cp*)₃ facilitates electron-transfer reactions .
  • Ionic vs. Covalent Bonding : NdF₃ and Nd₂O₃ exhibit ionic bonding, leading to high melting points and inertness. In contrast, Nd(CH₂Ph)₃’s covalent bonds enable catalytic activity but reduce stability .

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